

analytical HPLC method for 1-(2-(methylthio)pyrimidin-4-yl)ethanone

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Compound of Interest

Compound Name: **1-(2-(Methylthio)pyrimidin-4-yl)ethanone**

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An Application Note for the Analysis of **1-(2-(methylthio)pyrimidin-4-yl)ethanone** using a Validated Reverse-Phase HPLC Method

Abstract

This application note presents a robust and validated analytical method for the quantitative determination of **1-(2-(methylthio)pyrimidin-4-yl)ethanone** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable technique for quality control, purity assessment, and stability testing. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and specificity.[\[1\]](#)[\[2\]](#)

Introduction and Principle

1-(2-(methylthio)pyrimidin-4-yl)ethanone (CAS No. 496863-48-0) is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal and agricultural chemistry.[\[3\]](#)[\[4\]](#) Its accurate quantification is crucial for ensuring the quality and consistency of research and manufacturing processes.

The analytical principle is based on reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution with a polar mobile phase.[\[5\]](#)[\[6\]](#) The separation of pyrimidine derivatives is commonly

achieved using C8 or C18 silica gel columns.^[5] This method utilizes a gradient elution of water and acetonitrile, both modified with 0.1% formic acid, to ensure optimal peak shape and resolution. The analyte is quantified by monitoring its UV absorbance.

Materials and Methods

Equipment

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).
- Chromatography Data System (CDS) software (e.g., Empower®, Chromeleon™).
- Analytical balance (0.01 mg readability).
- pH meter.
- Sonicator.
- Volumetric flasks and pipettes (Class A).
- Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards

- **1-(2-(methylthio)pyrimidin-4-yl)ethanone** reference standard (>98% purity).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (LC-MS grade).
- Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions

The separation is performed under the conditions summarized in the table below. The choice of a C18 column provides excellent retention for the moderately non-polar analyte, while the

acidified mobile phase ensures the analyte is in a single ionic form, preventing peak tailing from interactions with residual silanols on the stationary phase.[7]

| Parameter | Condition |
|----------------------|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |

Solution Preparation

Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.

Standard Stock Solution (1000 µg/mL):

- Accurately weigh approximately 25 mg of **1-(2-(methylthio)pyrimidin-4-yl)ethanone** reference standard.
- Transfer it into a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to return to room temperature.

- Make up to the mark with diluent and mix thoroughly.

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent to construct the calibration curve.

Sample Preparation:

- Accurately weigh a quantity of the sample powder expected to contain 25 mg of the analyte.
- Transfer it to a 25 mL volumetric flask.
- Follow steps 3-5 from the Standard Stock Solution preparation.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The method is validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[\[8\]](#)

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria must be met to ensure the system is operating correctly.

| Parameter | Acceptance Criteria |
|-------------------------|---------------------|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. This is demonstrated by injecting a blank (diluent) and a placebo (matrix without analyte) to confirm no interfering peaks are present at the analyte's retention time.

Linearity

The linearity of the method is established by analyzing a series of at least five concentrations across the desired range (e.g., 1-100 $\mu\text{g/mL}$). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r^2) is calculated.

- Acceptance Criterion: $r^2 \geq 0.999$

Accuracy (% Recovery)

Accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A known amount of analyte is spiked into a placebo matrix, and the samples are analyzed in triplicate.

- Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[\[9\]](#)

Precision

Precision is evaluated at two levels:

- Repeatability (Intra-day Precision): Six replicate preparations of the same sample are analyzed on the same day by the same analyst.
- Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on a different day by a different analyst using different equipment.
- Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.[\[2\]](#)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

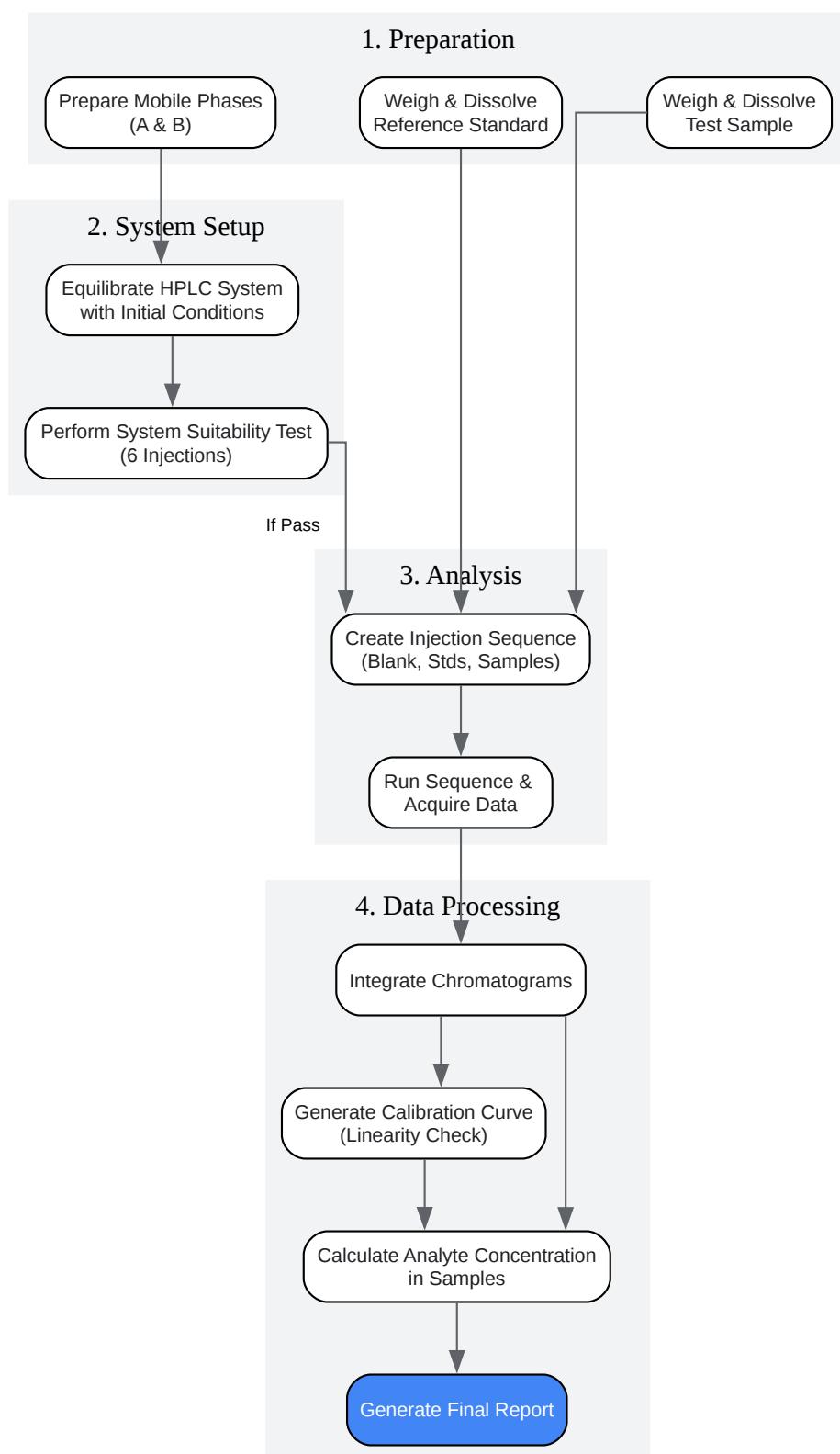
Robustness

The method's robustness is tested by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results.[\[10\]](#)

- Variations:
 - Flow Rate (± 0.1 mL/min)
 - Column Temperature (± 2 °C)
 - Mobile Phase Composition ($\pm 2\%$ organic)
- Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly affected.

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final data reporting.

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Caption: HPLC analytical workflow for **1-(2-(methylthio)pyrimidin-4-yl)ethanone**.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the quantitative analysis of **1-(2-(methylthio)pyrimidin-4-yl)ethanone**. The comprehensive validation ensures that the method is suitable for its intended purpose in a quality control environment and can be reliably used for routine analysis.

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